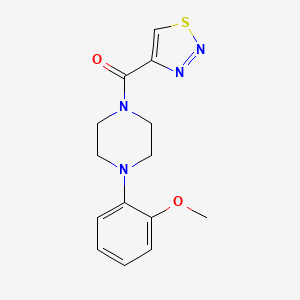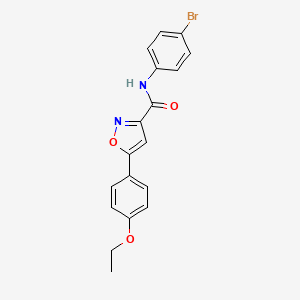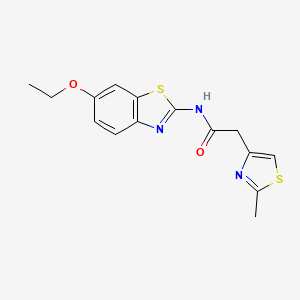![molecular formula C23H14N2O4 B11351774 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11351774.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzoxazole moiety with a chromene carboxamide group. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable target for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole ring. This is followed by the coupling of the benzoxazole derivative with a chromene carboxylic acid or its derivatives under suitable reaction conditions. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert specific functional groups within the molecule, such as nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.
Applications De Recherche Scientifique
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and photostability.
Mécanisme D'action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key proteins involved in cell proliferation and survival . It may also inhibit specific enzymes or receptors, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
N-[3-(benzimidazol-2-yl)phenyl]amine derivatives: These compounds share a similar benzoxazole structure but differ in their biological activity and target specificity.
2-phenyl benzoxazole sulfonamides: These compounds have shown potential as antimycobacterial agents and differ in their mechanism of action and therapeutic applications.
The uniqueness of this compound lies in its combination of benzoxazole and chromene carboxamide moieties, which confer distinct biological activities and therapeutic potential.
Propriétés
Formule moléculaire |
C23H14N2O4 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C23H14N2O4/c26-21(17-13-14-6-1-3-10-19(14)29-23(17)27)24-16-8-5-7-15(12-16)22-25-18-9-2-4-11-20(18)28-22/h1-13H,(H,24,26) |
Clé InChI |
PFIYVEZIZZIPFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11351692.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11351700.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-nitrobenzamide](/img/structure/B11351708.png)

![3-({4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid](/img/structure/B11351733.png)

![N-cycloheptyl-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11351741.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11351747.png)
![N-(2,6-dimethylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11351752.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11351764.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide](/img/structure/B11351780.png)

